N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
Description
N-(1-(1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 2,4-dimethylphenyl group at the 1-position and a thiophene-2-carboxamide moiety at the 5-position of the pyrazole ring. This structure combines pyrimidine’s aromatic stability with pyrazole’s metabolic resistance and thiophene’s electron-rich properties, making it a candidate for pharmaceutical applications, particularly kinase inhibition or anticancer activity.
Properties
IUPAC Name |
N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7OS/c1-13-6-7-17(14(2)9-13)28-20-16(11-25-28)21(24-12-23-20)29-19(10-15(3)27-29)26-22(30)18-5-4-8-31-18/h4-12H,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNUOPRXPIECHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=CS5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 483.53 g/mol. It features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives, including the compound , often involves multiple mechanisms:
- Enzyme Inhibition : Many pyrazolo derivatives act as inhibitors of various enzymes such as cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation and cancer progression .
- Receptor Modulation : These compounds can interact with receptors involved in signaling pathways, influencing processes like apoptosis and cell migration .
- Antioxidant Activity : Some studies suggest that these compounds exhibit antioxidant properties, which can protect cells from oxidative stress .
Anticancer Properties
Research indicates that compounds with similar structures have shown significant anticancer activity. For instance, phenylpyrazolo[3,4-d]pyrimidines have been identified as dual inhibitors of EGFR and VEGFR-2, with IC50 values ranging from 0.3 to 24 µM . The compound under discussion may exhibit similar properties given its structural analogies.
Antimicrobial Activity
Pyrazole derivatives are also noted for their antibacterial and antifungal activities. They have been effective against various pathogens, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Studies have demonstrated that pyrazoles can reduce inflammation markers and exhibit analgesic properties. This is particularly relevant in conditions like arthritis and other inflammatory diseases .
Case Studies and Research Findings
A variety of studies have explored the biological activities of pyrazolo compounds:
Scientific Research Applications
Antitumor Properties
Research indicates that compounds similar to N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide exhibit significant antitumor activity. For instance, studies have shown that pyrazolo[3,4-d]pyrimidines can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Thrombopoietin Receptor Agonism
This compound has been noted for its potential as an agonist of the thrombopoietin receptor, which plays a crucial role in platelet production. Enhanced platelet production can be particularly beneficial in treating conditions such as thrombocytopenia . The mechanism involves binding to the receptor and mimicking the action of thrombopoietin, thereby stimulating megakaryocyte differentiation and platelet release.
Anticancer Research
A notable study demonstrated the efficacy of a related pyrazolo[3,4-d]pyrimidine compound in reducing tumor size in xenograft models. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells .
Platelet Production Enhancement
In another investigation focusing on thrombocytopenia treatment, a derivative of this compound was shown to significantly increase platelet counts in animal models by promoting megakaryocyte maturation .
Comparison with Similar Compounds
Table 1: Comparative Data for Selected Analogs
Key Observations:
- Molecular Weight : The target compound’s estimated weight (~495.5 g/mol) falls within the range of drug-like molecules (<500 g/mol), similar to analogs in .
- Thermal Stability : The high melting point of Example 62 (227–230°C) suggests that thiophene-carboxamide derivatives may exhibit strong crystalline stability .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide?
- Answer : Synthesis typically involves multi-step reactions starting with substituted pyrazolo[3,4-d]pyrimidine precursors. Key steps include:
- Coupling reactions : Formation of the pyrazole-thiophene backbone via nucleophilic substitution or condensation.
- Functionalization : Introduction of the 2,4-dimethylphenyl group using Suzuki-Miyaura cross-coupling or similar methods .
- Carboxamide formation : Reaction of the intermediate with thiophene-2-carboxylic acid derivatives under peptide coupling conditions (e.g., EDCI/HOBt) .
- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are used to track reaction progress and confirm intermediates .
Q. Which characterization methods are critical for confirming the structure of this compound?
- Answer :
- NMR spectroscopy : 1H/13C NMR to verify substituent positions and aromatic proton environments .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- HPLC : Purity assessment (>95% purity threshold for biological assays) .
- X-ray crystallography (if crystals are obtainable): Definitive structural elucidation .
Q. What are the common chemical reactions this compound undergoes?
- Answer :
- Oxidation : The pyrimidine ring can be oxidized to form quinone-like derivatives using KMnO₄ or CrO₃ .
- Reduction : The carboxamide group may be reduced to amines with LiAlH₄ .
- Substitution : Electrophilic substitution on the thiophene ring (e.g., bromination) under acidic conditions .
Advanced Research Questions
Q. How can researchers optimize synthesis conditions to improve yield and purity?
- Answer :
- Design of Experiments (DoE) : Use factorial designs to evaluate variables like temperature, solvent polarity (e.g., DMF vs. DMSO), and catalyst loading .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in heterocyclic coupling steps .
- Purification : Gradient flash chromatography or recrystallization from ethanol/water mixtures to remove byproducts .
Q. How should conflicting data on biological activity (e.g., kinase inhibition vs. cytotoxicity) be resolved?
- Answer :
- Comparative assays : Perform parallel assays (e.g., kinase inhibition vs. MTT cytotoxicity) under standardized conditions to isolate target-specific effects .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., methyl vs. trifluoromethyl groups) to identify functional group contributions .
- Metabolic stability testing : Evaluate hepatic microsome stability to rule out false positives from metabolite interference .
Q. What experimental designs are recommended for studying its mechanism of action in cancer models?
- Answer :
- In vitro :
- Kinase profiling : Screen against a panel of 50+ kinases to identify primary targets .
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify cell death pathways .
- In vivo :
- Xenograft models : Use immunodeficient mice with dose-response studies (e.g., 10–100 mg/kg oral dosing) .
- Pharmacokinetics : Measure plasma half-life and tissue distribution via LC-MS/MS .
Q. How can reaction mechanisms for unexpected byproducts (e.g., dimerization) be investigated?
- Answer :
- Isotopic labeling : Use deuterated solvents or 13C-labeled reagents to trace reaction pathways via NMR .
- Computational modeling : Density functional theory (DFT) to predict intermediate stability and transition states .
- Kinetic studies : Monitor reaction progress at varying temperatures to derive activation parameters .
Q. What strategies mitigate compound instability during storage or biological assays?
- Answer :
- Storage : Lyophilize and store under argon at -80°C to prevent hydrolysis of the carboxamide group .
- Buffered solutions : Use phosphate-buffered saline (PBS) at pH 7.4 with 0.1% BSA to enhance solubility and stability .
- Light protection : Amber vials to avoid photodegradation of the pyrazole-thiophene core .
Q. How can computational methods (e.g., molecular docking) enhance experimental research on this compound?
- Answer :
- Target prediction : Use AutoDock Vina to screen against Protein Data Bank (PDB) structures of kinases or receptors .
- Binding mode validation : Overlay docking results with crystallographic data (e.g., PDB ID 4GD) to confirm pose accuracy .
- Free energy calculations : MM-GBSA to rank binding affinities for SAR refinement .
Methodological Notes
- Data Contradiction Analysis : Cross-validate biological activity using orthogonal assays (e.g., Western blotting alongside kinase activity assays) .
- Advanced Synthesis : Consider flow chemistry for scalable, reproducible synthesis of intermediates .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including IACUC approval for animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
